
Bindarit
Übersicht
Beschreibung
Es wurde gezeigt, dass es bei der Behandlung verschiedener experimenteller entzündlicher und Autoimmunerkrankungen wirksam ist, darunter virale und adjuvante Arthritis, akute Pankreatitis, diabetische Nephritis und Autoimmunenzephalomyelitis .
Herstellungsmethoden
Synthetische Wege und Reaktionsbedingungen
Bindarit kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von 1-Benzylindazol mit 2-Brom-2-methylpropansäure in Gegenwart einer Base beinhaltet . Die Reaktionsbedingungen umfassen typischerweise das Erhitzen der Mischung auf 55 °C für 3 Stunden . Die Struktur von this compound wird mit Techniken wie Kernmagnetresonanz (NMR)-Spektroskopie, hochauflösender Massenspektrometrie (HR-MS) und Elementaranalyse bestätigt .
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound durch Optimierung der Reaktionsbedingungen hergestellt, um höhere Ausbeuten und Reinheit zu erzielen. Die Löslichkeit von this compound in Dimethylsulfoxid (DMSO) ist größer als 16,2 mg/ml, was seine Verwendung in verschiedenen Formulierungen erleichtert . Die Stammlösung kann mehrere Monate unter -20 °C gelagert werden .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bindarit can be synthesized through a multi-step process involving the reaction of 1-benzylindazole with 2-bromo-2-methylpropanoic acid in the presence of a base . The reaction conditions typically involve heating the mixture to 55°C for 3 hours . The structure of this compound is confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and elemental analysis .
Industrial Production Methods
In industrial settings, this compound is produced by optimizing the reaction conditions to achieve higher yields and purity. The solubility of this compound in dimethyl sulfoxide (DMSO) is greater than 16.2 mg/mL, which facilitates its use in various formulations . The stock solution can be stored below -20°C for several months .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Bindarit unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die Indazolringstruktur zu modifizieren.
Gängige Reagenzien und Bedingungen
Oxidation: Gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Derivat.
Hauptprodukte, die gebildet werden
Wissenschaftliche Forschungsanwendungen
This compound hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung für die Untersuchung von Indazolderivaten und deren chemischen Eigenschaften verwendet.
Biologie: Untersucht für seine Rolle bei der Modulation von Immunantworten und entzündlichen Signalwegen.
Industrie: Bei der Entwicklung entzündungshemmender Medikamente und Formulierungen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es die Produktion von Monozyten-Chemoattraktanten-Proteinen (MCPs) hemmt, hauptsächlich MCP-1, MCP-2 und MCP-3 . Es interagiert mit dem Fettsäure-Bindungsprotein 4 (FABP4) und verstärkt dessen Expression und nukleäre Lokalisation . Diese Interaktion wirkt sich auf die Signalwege des Peroxisomen-Proliferator-aktivierten Rezeptors γ (PPARγ) und der Lipopolysaccharid (LPS)-abhängigen Kinase aus . Darüber hinaus moduliert this compound den nukleären Faktor-κB (NF-κB)-Signalweg, indem es die durch p65 und p65/p50 vermittelte Aktivierung des MCP-1-Promotors hemmt .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Effects
Bindarit has demonstrated significant anti-inflammatory effects in various experimental models. It inhibits the production of MCP-1 and other related chemokines, which are pivotal in monocyte recruitment and differentiation.
Case Studies:
- Arthritis : In models of adjuvant-induced arthritis, this compound reduced inflammation and joint damage by lowering MCP-1 levels .
- Pancreatitis : this compound has shown protective effects in severe acute pancreatitis models by modulating inflammatory responses .
Neuroprotection
Recent studies have highlighted this compound's neuroprotective capabilities, particularly in conditions involving neuroinflammation.
Case Studies:
- Experimental Autoimmune Encephalomyelitis : this compound reduced symptoms and inflammation in this model of multiple sclerosis .
- Hydrocephalus : In a neonatal hydrocephalus model, this compound improved brain development by suppressing proinflammatory microglial activation .
Cardiovascular Applications
This compound’s role in cardiovascular health has been investigated due to its ability to inhibit neointima formation after vascular injury.
Case Studies:
- Vascular Injury Models : In rat models of carotid artery injury, this compound reduced neointima formation significantly without affecting re-endothelialization . This effect was associated with decreased levels of MCP-1 and reduced proliferation of vascular smooth muscle cells .
Atherosclerosis Treatment
Innovative delivery mechanisms have been developed to enhance this compound's efficacy in treating atherosclerosis.
Case Studies:
- Biomimetic Delivery Systems : A recent study successfully used yeast-derived microcapsules for targeted delivery of this compound to atherosclerotic plaques, demonstrating improved therapeutic outcomes by reducing MCP-1 levels and monocyte recruitment .
Comparative Data Table
Wirkmechanismus
Bindarit exerts its effects by inhibiting the production of monocyte chemoattractant proteins (MCPs), primarily MCP-1, MCP-2, and MCP-3 . It interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization . This interaction impacts peroxisome proliferator-activated receptor γ (PPARγ) and lipopolysaccharide (LPS)-dependent kinase signaling pathways . Additionally, this compound modulates the nuclear factor-κB (NF-κB) signaling pathway by inhibiting p65 and p65/p50-mediated MCP-1 promoter activation .
Vergleich Mit ähnlichen Verbindungen
Bindarit ist unter den Indazolderivaten einzigartig aufgrund seiner spezifischen Hemmung der MCP-Synthese und seiner breiten entzündungshemmenden Aktivität . Ähnliche Verbindungen umfassen:
Indomethacin: Ein nichtsteroidales Antirheumatikum (NSAR) mit anderen molekularen Zielstrukturen.
Diclofenac: Ein weiteres NSAR mit einem unterschiedlichen Wirkmechanismus.
Celecoxib: Ein selektiver Cyclooxygenase-2 (COX-2)-Hemmer mit entzündungshemmenden Eigenschaften.
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, spezifische Chemokine zu modulieren, und seinen potenziellen therapeutischen Anwendungen bei verschiedenen entzündlichen und Autoimmunerkrankungen .
Biologische Aktivität
Bindarit is a small molecule with significant anti-inflammatory properties, primarily known for its role as an inhibitor of monocyte chemotactic proteins (MCPs), particularly MCP-1. This compound has been investigated across various preclinical and clinical studies for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neuroinflammatory disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and clinical implications.
This compound exerts its biological effects primarily through the inhibition of MCP-1 and related chemokines, which play a critical role in the recruitment of monocytes to sites of inflammation. The compound has been shown to modulate several signaling pathways:
- Inhibition of NF-κB Pathway : this compound significantly reduces the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of pro-inflammatory cytokines and chemokines like IL-12β and IL-8 in response to lipopolysaccharide (LPS) stimulation .
- Modulation of FABP4 Activity : Recent studies indicate that this compound interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which may influence peroxisome proliferator-activated receptor γ (PPARγ) signaling pathways .
- Impact on Kinase Signaling : this compound has been shown to activate p38 MAPK signaling in inflammatory models, which is crucial for mediating cellular responses to stress and inflammation .
In Vitro Studies
In vitro experiments have demonstrated that this compound effectively inhibits MCP-1 production in monocytic-macrophagic cells. For instance, treatment with this compound resulted in a significant reduction in MCP-1 mRNA levels in both Raw 264.7 cells and primary bone marrow-derived macrophages (BMDMs) .
In Vivo Studies
This compound's efficacy has been evaluated in various animal models:
- Chikungunya Virus-Induced Arthritis : In a mouse model, this compound administration led to reduced inflammation and clinical symptoms following Chikungunya virus infection, highlighting its potential as a therapeutic agent against viral-induced inflammatory conditions .
- Neuroinflammation Models : this compound has demonstrated neuroprotective effects by suppressing pro-inflammatory microglial activation in models of neonatal hydrocephalus, suggesting its utility in treating neurodevelopmental disorders .
Clinical Trials
A notable phase II double-blind randomized trial assessed the efficacy of this compound in preventing restenosis after percutaneous coronary intervention (PCI). The study involved 148 patients divided into three treatment groups receiving different doses of this compound or placebo. Results indicated no significant differences in late loss between the groups, although trends suggested potential benefits at higher doses .
Treatment Group | In-Segment Late Loss (ITT) | In-Stent Late Loss (ITT) |
---|---|---|
BND 600 mg | 0.54 | 0.74 |
BND 1200 mg | 0.52 | 0.74 |
Placebo | 0.72 | 1.05 |
Case Study 1: Chronic Pain Management
In an observational study conducted at two hospitals in India, patients treated with this compound reported significant reductions in chronic pain associated with inflammatory conditions. This suggests that this compound may offer a new avenue for managing chronic pain without the side effects commonly associated with traditional analgesics .
Case Study 2: Autoimmune Disorders
A case series involving patients with autoimmune encephalitis treated with this compound showed improvements in clinical symptoms and inflammatory markers. The modulation of MCPs was linked to decreased disease activity and improved neurological outcomes .
Eigenschaften
IUPAC Name |
2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHORRSSURHQPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30156660 | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130641-38-2 | |
Record name | Bindarit [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bindarit | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bindarit | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BINDARIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.